molecular formula C10H9FO3 B14906281 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B14906281
M. Wt: 196.17 g/mol
InChI Key: IUJDHYWGEQTEQM-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H9FO3. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • 6-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • 6-Bromo-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Uniqueness

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9FO3/c1-10(9(12)13)5-6-2-3-7(11)4-8(6)14-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IUJDHYWGEQTEQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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